3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid
CAS No.:
Cat. No.: VC18098487
Molecular Formula: C13H13F3O4
Molecular Weight: 290.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13F3O4 |
|---|---|
| Molecular Weight | 290.23 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C13H13F3O4/c1-12(2,3)20-11(19)8-4-7(10(17)18)5-9(6-8)13(14,15)16/h4-6H,1-3H3,(H,17,18) |
| Standard InChI Key | SLQOZZZIXSFRQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines two critical functional groups:
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Boc group (tert-butoxycarbonyl): A widely used protective group for amines and hydroxyl groups in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions .
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Trifluoromethyl group: A lipophilic, electron-withdrawing substituent known to enhance metabolic stability, membrane permeability, and target-binding affinity in drug candidates .
The carboxylic acid moiety at the 1-position enables further derivatization, such as amidation or esterification, common in prodrug design .
Table 1: Hypothesized Physicochemical Properties
Synthesis and Functionalization
Synthetic Routes
While no explicit synthesis for this compound is documented, plausible pathways include:
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Boc Protection of an Amino Intermediate:
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Direct Electrophilic Substitution:
Key Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at the 5-position requires careful control of reaction conditions.
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Acid Sensitivity: The Boc group’s lability under acidic conditions necessitates pH-controlled environments during synthesis .
Pharmaceutical and Industrial Applications
Role as a Synthetic Intermediate
The compound’s dual functionality makes it valuable in multistep syntheses:
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Boc Group: Facilitates temporary protection of reactive sites, enabling sequential modifications without side reactions .
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Trifluoromethyl Group: Enhances drug-like properties, as seen in FDA-approved agents like Celecoxib (a COX-2 inhibitor) .
Case Studies in Drug Development
While direct examples are unavailable, structurally related compounds highlight its potential:
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Substance P Antagonists: 3,5-Bis(trifluoromethyl)benzoic acid derivatives act as neurokinin-1 receptor antagonists, mitigating emesis and psychiatric disorders .
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Antiviral Agents: Fluorinated benzoic acids, such as 3-fluoro-5-(trifluoromethyl)benzoic acid, inhibit influenza A virus fusion by disrupting host-virus membrane interactions (IC₅₀ = 0.22 µM) .
Metabolic and Toxicity Considerations
Biotransformation Pathways
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Boc Deprotection: Likely occurs in vivo via acidic hydrolysis, releasing tert-butanol and CO₂ .
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Trifluoromethyl Stability: The -CF₃ group is generally resistant to metabolic oxidation, prolonging half-life compared to non-fluorinated analogs .
Future Directions and Research Gaps
Targeted Applications
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Proteolysis-Targeting Chimeras (PROTACs): The Boc group could anchor E3 ligase ligands, while the -CF₃ group enhances cellular uptake.
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PET Tracers: Fluorine-18 analogs might exploit the -CF₃ group for positron emission tomography imaging .
Synthetic Innovation
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